molecular formula C21H18BrN3O2 B14086378 (2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B14086378
M. Wt: 424.3 g/mol
InChI Key: ZEIZHLJMGVLOOJ-YLJYHZDGSA-N
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Description

The compound “(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione” is a complex organic molecule featuring a bromophenyl group, a methyl group, and a triazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the triazatetracyclo core and the introduction of the bromophenyl and methyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the tetracyclic core.

    Substitution reactions: to introduce the bromophenyl group.

    Methylation reactions: to add the methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the oxidation state of the bromophenyl group.

    Reduction: Possibly reducing the triazatetracyclo core.

    Substitution: Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: for substitution reactions, including amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield a compound with a hydroxyl group in place of the bromine.

    Reduction: could result in a more saturated triazatetracyclo structure.

    Substitution: might produce derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with DNA: and affecting gene expression.

    Modulating signaling pathways: within cells.

Comparison with Similar Compounds

Similar Compounds

  • (2R,8R)-2-(2-chlorophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • (2R,8R)-2-(2-fluorophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H18BrN3O2/c1-24-11-18(26)25-17(21(24)27)10-14-12-6-3-5-9-16(12)23-19(14)20(25)13-7-2-4-8-15(13)22/h2-9,17,20,23H,10-11H2,1H3/t17-,20-/m1/s1

InChI Key

ZEIZHLJMGVLOOJ-YLJYHZDGSA-N

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC=CC=C4Br)NC5=CC=CC=C35

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC=CC=C4Br)NC5=CC=CC=C35

Origin of Product

United States

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